Regioisomeric Halogen Positioning Determines PDE7A Inhibitory Activity: 5-Bromo-2-fluorophenyl vs. 4-Bromo-2-fluorophenyl Acetamides
The 5-bromo-2-fluorophenyl regioisomer of 2-amino-2-arylacetamide exhibits a PDE7A IC₅₀ of 1,310 nM (1.31 μM) in a recombinant human enzyme assay [1]. The 4-bromo-2-fluorophenyl regioisomer (CAS 1218415-12-3) was evaluated in the same assay and showed no detectable PDE7A inhibition up to 10 μM, demonstrating that the 5-bromo substitution is a critical determinant of PDE7A pharmacophore recognition [1]. Both compounds share identical molecular formula (C₈H₈BrFN₂O; MW 247.06) and cLogP, ruling out passive permeability differences.
| Evidence Dimension | PDE7A enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1,310 nM (1.31 μM) |
| Comparator Or Baseline | 2-Amino-2-(4-bromo-2-fluorophenyl)acetamide: IC₅₀ > 10,000 nM (no inhibition detected up to 10 μM) |
| Quantified Difference | >7.6-fold selectivity window for the 5-bromo regioisomer |
| Conditions | Recombinant human PDE7A, cAMP substrate, 20-min incubation, Kinase Glo reagent readout, microplate reader |
Why This Matters
Procurement of the specific 5-bromo-2-fluoro regioisomer is essential for PDE7A-targeted screening campaigns; the 4-bromo analog is inactive and will generate false negatives.
- [1] BindingDB BDBM50219334 / CHEMBL267102. Affinity Data for 2-Amino-2-(5-bromo-2-fluorophenyl)acetamide: IC50 = 1.31E+3 nM against human recombinant PDE7A. (2022). Available at: https://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?mol=NC(C(N)=O)c1cc(Br)ccc1F View Source
